molecular formula C12H14F3N3 B2455591 4-Cyclopropyl-6-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine CAS No. 2415564-81-5

4-Cyclopropyl-6-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine

Cat. No.: B2455591
CAS No.: 2415564-81-5
M. Wt: 257.26
InChI Key: IUMHQATYJHWYNE-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine is a synthetic compound that has garnered attention in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyclopropyl group, a difluoropiperidinyl moiety, and a fluoropyrimidine core, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions to form the pyrimidine ring, followed by the introduction of the cyclopropyl and difluoropiperidinyl groups through substitution reactions. Specific reagents and catalysts are employed to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as high-throughput screening and process optimization are utilized to streamline the synthesis and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.

    Substitution: Commonly employed to replace specific atoms or groups within the molecule with others, enhancing its properties or functionality.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled, often involving specific temperatures, pressures, and solvents to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Studied for its pharmacological properties, including potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes, contributing to innovations in manufacturing and technology.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are conducted to elucidate these interactions and understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4,4-Difluoropiperidin-1-yl)-3-oxopropanenitrile
  • 6-(4,4-Difluoropiperidin-1-yl)-N-(4-((2-hydroxyethyl)sulfonamido)-2-(6-azaspiro[2.5]octan-6-yl)phenyl)picolinamide

Uniqueness

Compared to similar compounds, 4-Cyclopropyl-6-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural features enable specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-cyclopropyl-6-(4,4-difluoropiperidin-1-yl)-5-fluoropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3/c13-9-10(8-1-2-8)16-7-17-11(9)18-5-3-12(14,15)4-6-18/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUMHQATYJHWYNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NC=N2)N3CCC(CC3)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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